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Compound of Interest |

N-(furan-2-ylmethyl)-2-(2-
Compound Name:
nitrophenoxy)ethanamine

CAS No.: 91807-47-5

Cat. No.: B187756

. J

Executive Summary & Compound Profile

Target Molecule: N-(furan-2-yImethyl)-2-(2-nitrophenoxy)ethanamine Molecular Formula:
C13H14N204 Molecular Weight: 262.26 g/mol Core Scaffold: Ethanamine linker connecting a 2-
nitrophenoxy moiety and a furan-2-ylmethyl group.[1]

Significance: This compound represents a "privileged structure” hybrid, combining the electron-
rich furan ring (common in metabolic precursors) with a 2-nitrophenoxy ether (a rigid steric
anchor). Validating this structure is critical because the synthesis—typically via reductive
amination—often yields difficult-to-separate impurities like the imine intermediate (Schiff base)
or the tertiary amine (bis-alkylation product).

This guide compares the Target Product against its Critical Impurities, providing the
experimental data required to confirm identity and purity.

Comparative Analysis: Target vs. Impurities

In drug development, "performance” during validation is defined by the ability of an analytical
method to differentiate the target from structurally similar byproducts.

Table 1: Structural Differentiation Matrix
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Feature

Target Molecule
(Secondary Amine)

Alternative A: Imine
Intermediate (Schiff
Base)

Alternative B: Bis-
Alkylated Impurity
(Tertiary Amine)

Hybridization (Linker)

(Flexible, reduced)

(Rigid, C=N double
bond)

(Crowded, two furfuryl

groups)

1H NMR: Linker
Signal

Singlet (CH2-NH) @
~3.8 ppm

Singlet (CH=N) @
~8.1-8.3 ppm

Two Singlets (CH2-N-
CH?)

IR: Key Stretch

N-H stretch @ ~3300—-
3400 cm™1

C=N stretch @ ~1640

cm~?

Absent N-H stretch

MS (ESI+)

[M+H]*+ = 263.27

[M+H]* = 261.25 (-2
Da)

[M+H]* = 343.3 (Mass
shift)

Stability

Stable as HCI salt

Hydrolysis-prone

(reverts to aldehyde)

Stable, lipophilic

Detailed Experimental Protocols

Protocol A: High-Resolution NMR Characterization (The
Gold Standard)

Obijective: To confirm the reduction of the imine bond and the connectivity of the ethylene linker.

Methodology:

o Sample Prep: Dissolve 10 mg of the free base in 0.6 mL DMSO-ds. (Note: CDCls is
acceptable, but DMSO-ds allows for better resolution of the N-H proton if exchange is slow).

¢ Acquisition: Run 1H (32 scans) and 13C (512 scans).

 Critical Validation Checkpoints (Expected Data):

e The "Furan Fingerprint": Look for three distinct signals.

o H-5 (Furan): Doublet @ ~7.6 ppm.
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o H-3 (Furan): Doublet @ ~6.4 ppm.
o H-4 (Furan): Multiplet @ ~6.2 ppm.[2]

e The "Nitro-Anchor": The 2-nitrophenoxy group induces a strong deshielding effect.
o H-3 (Aromatic, ortho to NO2): Doublet @ ~7.8—7.9 ppm.
o H-6 (Aromatic, ortho to ether): Doublet @ ~7.2 ppm.

e The "Linker Diagnostics" (The Proof of Synthesis):
o O-CHza: Triplet @ ~4.2 ppm. (If this is a quartet, check for solvent contamination).
o N-CH: (Ethyl): Triplet @ ~2.9-3.0 ppm.

o N-CHz (Furfuryl): Singlet @ ~3.8 ppm. (Crucial: If this is at 8.2 ppm, you have the Imine).

Protocol B: Mass Spectrometry & Purity Profiling

Objective: To rule out bis-alkylation (over-reaction).
Methodology:

e System: LC-MS (ESI+ mode) using a C18 column.

» Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
o Gradient: 5% to 95% ACN over 10 mins.
Interpretation:

e Target Peak: m/z 263.1 [M+H]*.

e Common Failure Mode: A peak at m/z 343 indicates the Tertiary Amine (addition of a second
furfuryl group). This typically occurs if the reductant (e.g., NaBH(OAc)s3) was added too
slowly or if the stoichiometry was incorrect.

Visualization of Validation Logic
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The following diagram illustrates the logical decision tree for validating the structure,
distinguishing it from common synthetic pitfalls.

Crude Product

Isolated

1H NMR Analysis
(DMSO-d6)

Signal at 8.0-8.5 ppm?

Yes No

IMINE DETECTED
(Incomplete Reduction)

Yes No

Singlet @ 3.8 ppm Complex/Shifted

<TCus s =

Major Peak \Impurity Peak

m/z = 263
[M+H]+

m/z = 343

(Bis-alkylated)

VALIDATED STRUCTURE

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine
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Figure 1: Structural Validation Decision Tree. This workflow isolates the target secondary amine
from common reductive amination byproducts.[3]

Mechanistic Insight: Why This Structure Matters

The validation of N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine is often a checkpoint
in the synthesis of larger heterocycles. The 2-nitrophenoxy group acts as a "masked" aniline;
subsequent reduction of the nitro group allows for intramolecular cyclization (e.g., to form
benzoxazines or similar tricyclic systems).

Therefore, purity at this stage is paramount. If the imine is carried forward, the cyclization will
fail. If the tertiary amine is present, it will act as a chain terminator in subsequent steps.

Connectivity Confirmation (HMBC)

For absolute certainty (Tier 2 Validation), perform an HMBC (Heteronuclear Multiple Bond
Correlation) experiment.

o Key Correlation: The proton at the Furfuryl-CHz position (~3.8 ppm) must show a long-range
coupling to:

o The Furan C-2 carbon (~150 ppm).
o The Ethyl-CH2 carbon (~48 ppm).

o Absence of the second correlation suggests bond cleavage or incorrect synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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